molecular formula C14H25BO2 B6206548 4,4,5,5-tetramethyl-2-[(2-methylcyclohexylidene)methyl]-1,3,2-dioxaborolane CAS No. 2349399-44-4

4,4,5,5-tetramethyl-2-[(2-methylcyclohexylidene)methyl]-1,3,2-dioxaborolane

Cat. No.: B6206548
CAS No.: 2349399-44-4
M. Wt: 236.2
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4,4,5,5-tetramethyl-2-[(2-methylcyclohexylidene)methyl]-1,3,2-dioxaborolane is a boron-containing compound with the molecular formula C14H25BO2 and a molecular weight of 236.16 g/mol . This compound is known for its unique structure, which includes a dioxaborolane ring and a cyclohexylidene moiety. It is commonly used in organic synthesis and has various applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,4,5,5-tetramethyl-2-[(2-methylcyclohexylidene)methyl]-1,3,2-dioxaborolane typically involves the reaction of a suitable boronic acid or boronate ester with a cyclohexylidene derivative under controlled conditions. The reaction is often carried out in the presence of a catalyst and under an inert atmosphere to prevent oxidation .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques .

Chemical Reactions Analysis

Types of Reactions

4,4,5,5-tetramethyl-2-[(2-methylcyclohexylidene)methyl]-1,3,2-dioxaborolane undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to ensure high selectivity and yield .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield boronic acids, while substitution reactions can produce a wide range of boron-containing compounds .

Scientific Research Applications

4,4,5,5-tetramethyl-2-[(2-methylcyclohexylidene)methyl]-1,3,2-dioxaborolane has several applications in scientific research, including:

Mechanism of Action

The mechanism of action of 4,4,5,5-tetramethyl-2-[(2-methylcyclohexylidene)methyl]-1,3,2-dioxaborolane involves its interaction with molecular targets through its boron atom. The compound can form stable complexes with various nucleophiles, facilitating its use in organic synthesis and other applications. The specific pathways and molecular targets depend on the context of its use .

Comparison with Similar Compounds

Similar Compounds

  • 4,4,5,5-tetramethyl-2-[(2-phenylcyclohexylidene)methyl]-1,3,2-dioxaborolane
  • 4,4,5,5-tetramethyl-2-[(2-cyclohexylidene)methyl]-1,3,2-dioxaborolane

Uniqueness

4,4,5,5-tetramethyl-2-[(2-methylcyclohexylidene)methyl]-1,3,2-dioxaborolane is unique due to its specific cyclohexylidene moiety, which imparts distinct chemical properties and reactivity compared to other similar compounds. This uniqueness makes it valuable in specific synthetic applications and research contexts .

Properties

CAS No.

2349399-44-4

Molecular Formula

C14H25BO2

Molecular Weight

236.2

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.